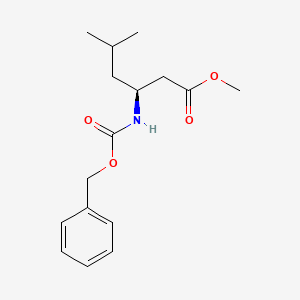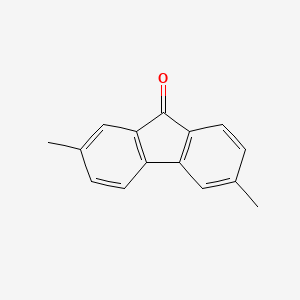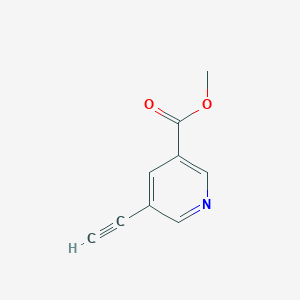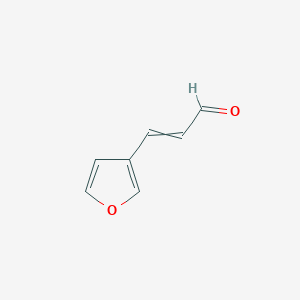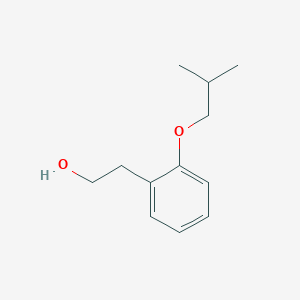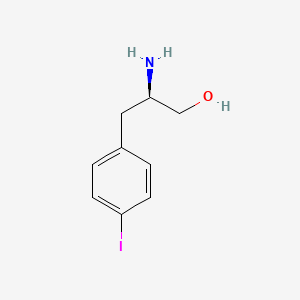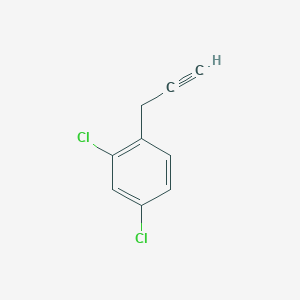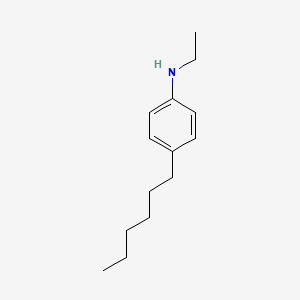
N-ethyl-4-hexylaniline
Vue d'ensemble
Description
N-ethyl-4-hexylaniline is a chemical compound used in various applications. It is used in the fabrication of RP/ion-exchange, mixed-mode, monolithic materials for capillary LC . It is also used as a dye stuff intermediate and may be used to manufacture medicine .
Chemical Reactions Analysis
4-Hexylaniline, a related compound, reacts with isatin (1H-indole-2,3-dione) to form Schiff base ligand (HL) . The mesomorphic properties of imine compounds derived from 4-hexylaniline have been investigated using polarised light optical microscopy and differential scanning calorimetry .Physical And Chemical Properties Analysis
4-Hexylaniline, a related compound, has a boiling point of 283 - 285 °C, a flash point of > 110 °C, and is insoluble in water . It has a refractive index of 1.525-1.5265 at 20°C .Applications De Recherche Scientifique
Molecular and Crystal Structure Studies
N-ethyl-4-hexylaniline and its homologues, such as N-(4-n-butyloxybenzylidene)-4′-ethylaniline (4O.2) and N-(4-n-heptyloxybenzylidene)-4′-hexylaniline (7O.6), have been studied for their molecular and crystal structures. These compounds belong to the triclinic system and have been analyzed using direct methods to understand their crystallography, which is crucial for applications in material science and chemistry (Thyen, Heineman, & Zugenmaier, 1994).
Metabolic Ring Hydroxylation
This compound has been a subject of studies involving metabolic ring (4-C) hydroxylation in vitro. This research provides insights into the metabolic pathways and transformations of such compounds, which are significant in pharmacokinetics and toxicology (Gorrod & Patterson, 1980).
Impurity Test Procedures in Pharmaceuticals
The compound has been used in evaluating capillary gas chromatographic test procedures for detecting and quantifying impurities in pharmaceuticals. This application is vital for ensuring the purity and safety of pharmaceutical products (B'hymer, 2005).
Vibrational Analysis in Liquid Crystals
This compound derivatives have been studied for their vibrational properties, especially in the context of liquid crystal molecules. Such analyses are essential for developing new materials with specific optical and electronic properties (Gupta & Bhattacharjee, 2019).
Synthesis and Polymerization
The compound has also been involved in the synthesis and polymerization studies, such as in the preparation of polyaniline and its derivatives. These studies are crucial for developing new polymers with specific properties for various industrial applications (Kaczorowski et al., 2005).
Safety and Hazards
Propriétés
IUPAC Name |
N-ethyl-4-hexylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-3-5-6-7-8-13-9-11-14(12-10-13)15-4-2/h9-12,15H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXENOWJVIYGKAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)NCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



